molecular formula C12H7BrN2O B8059718 4-(4-Bromophenoxy)nicotinonitrile

4-(4-Bromophenoxy)nicotinonitrile

Cat. No.: B8059718
M. Wt: 275.10 g/mol
InChI Key: KCLROEUAZKZQPG-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a bromophenoxy group attached to a nicotinonitrile core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Various substituted nicotinonitriles.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)nicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the nicotinonitrile core can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)nicotinonitrile
  • 4-(4-Fluorophenoxy)nicotinonitrile
  • 4-(4-Methylphenoxy)nicotinonitrile

Comparison: 4-(4-Bromophenoxy)nicotinonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different steric and electronic properties, potentially leading to distinct biological activities and material properties .

Properties

IUPAC Name

4-(4-bromophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-1-3-11(4-2-10)16-12-5-6-15-8-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLROEUAZKZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=NC=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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